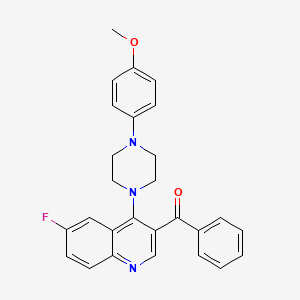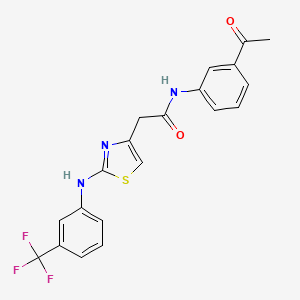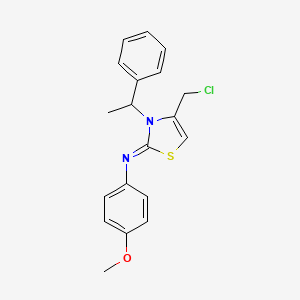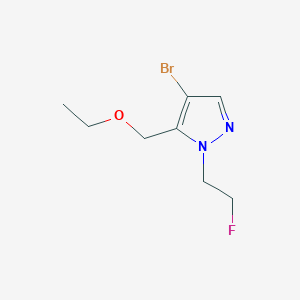
(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone” is a compound that has been synthesized from a lead molecule known as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a part of a class of antibacterial compounds known as quinolones .
Synthesis Analysis
The synthesis of this compound involves several steps. The lead molecule reacts with thionyl chloride to give acid chloride, and with hydrazine hydrate to afford hydrazide. The hydrazide on condensation with substituted aromatic aldehydes gives Schiff base; these on reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid furnish the title compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-dihydroquinoline moiety, a piperazine ring, and a phenyl group . The exact structure can be determined using techniques such as IR and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of an acid chloride, the formation of a hydrazide, condensation to form a Schiff base, and reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid .科学的研究の応用
Fluorophore for Biomedical Analysis
A novel fluorophore, 6-methoxy-4-quinolone, demonstrates strong fluorescence across a wide pH range in aqueous media. Its strong fluorescence, large Stokes' shift, and high stability against light and heat make it an excellent candidate for biomedical analysis, including the fluorescent labeling of carboxylic acids (Hirano et al., 2004).
Antimicrobial Efficacy
The quinolone class, to which the compound belongs, is well-documented for its antibacterial properties. Structure-activity and structure-side-effect relationships have been extensively studied to enhance antimicrobial efficacy while reducing side-effects. Key structural features enhancing effectiveness include halogenation, alkylated piperazine at C7, and specific substituents at N1 and C5 positions (Domagala, 1994).
Tubulin Polymerization Inhibitor
A series of fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, including the compound , have shown the ability to inhibit tubulin polymerization. This property is associated with anticancer activity, as demonstrated by cytotoxic activity assays against cancer cell lines and the ability to inhibit microtubule formation (Řehulka et al., 2020).
Electrochemical Synthesis
The compound has also been used in electrochemical synthesis, demonstrating its versatility in chemical synthesis methods. For example, using a related compound as the starting material, the electrochemical reaction with amino alcohols leads to novel benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998).
Synthesis of Novel Compounds
Its structure has been utilized in the synthesis of novel fluoroquinolone compounds, indicating its importance in the development of new antibacterial agents with improved activity profiles (Li et al., 2004).
作用機序
Target of Action
Quinoline and piperazine derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to interact with their targets leading to changes in cellular processes
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to affect various biochemical pathways
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Quinoline and piperazine derivatives are known to have diverse pharmacokinetic properties
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Quinoline and piperazine derivatives are known to have various biological activities
将来の方向性
特性
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLJONHTBHETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)




![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)
![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2602885.png)

![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)

![N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2602892.png)
![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)